molecular formula C4H4CaO6 B8505286 calcium;(2R,3R)-2,3-dihydroxybutanedioate

calcium;(2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B8505286
M. Wt: 188.15 g/mol
InChI Key: GUPPESBEIQALOS-ZVGUSBNCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

calcium;(2R,3R)-2,3-dihydroxybutanedioate is a calcium salt of butanedioic acid, 2,3-dihydroxy-(2R,3R)-. This compound is known for its role in various industrial and scientific applications due to its unique chemical properties. It is often used in the food industry, pharmaceuticals, and as a reagent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) typically involves the reaction of butanedioic acid, 2,3-dihydroxy-(2R,3R)- with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors where butanedioic acid, 2,3-dihydroxy-(2R,3R)- is reacted with calcium hydroxide or calcium carbonate under controlled temperature and pH conditions. The resulting solution is then filtered and the product is crystallized out.

Chemical Reactions Analysis

Types of Reactions

calcium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

calcium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

    Biology: It is used in studies related to metabolic pathways and enzyme functions.

    Industry: It is used in the food industry as an additive and in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and function. It can also participate in metabolic pathways, influencing the production and utilization of energy.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, potassium salt (1:1)
  • Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, sodium salt (1:1)
  • Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, ammonium salt (1:1)

Uniqueness

calcium;(2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific interaction with calcium ions, which can influence its solubility, stability, and reactivity compared to its potassium, sodium, and ammonium counterparts. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in certain pharmaceutical formulations and food additives.

Properties

Molecular Formula

C4H4CaO6

Molecular Weight

188.15 g/mol

IUPAC Name

calcium;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1

InChI Key

GUPPESBEIQALOS-ZVGUSBNCSA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthesis routes and methods

Procedure details

D,L-tartaric acid, 44.7 g, 101.05 g of 50% sodium hydroxide, 50 g water, and 1.5 g calcium hydroxide were placed in a 500 ml round bottom flask fitted with a thermometer, condenser, addition funnel and mechanical stirrer. A calcium tartrate filter cake from a previous reaction (133.2 g,50% solids) was added to the reactor. The mixture was stirred at 120 rpm and heated to 80°±2° C. The calcium maleate solution was added and the reaction continued at 88°±2° C. Water, 73 g, was stripped from the reaction mixture with a flowing air stream over the 40 minutes of reaction. The reaction solution clarified after about one hour. Total reaction time was three hours. 250 g of water was added and the mixture cooled slowly while slowly adding acetic acid, 13.8 g over30 minutes. At the end of this time the pH of the mixture had been reduced to 9.13 and the temperature reached 68° C. Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C. Finally,the mixture was cooled to 27° C. in an ice bath. The mixture was filtered using a fritted glass filter funnel. The filtration took only five minutes and provided 485.5 g of filtrate and 59.1 g of calcium tartrate wet cake. On standing overnight, additional calcium tartrate crystallized out and was filtered off, weight, 17.6 g.
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